molecular formula C24H19Cl2NO2 B11270195 1-(2-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(2-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11270195
M. Wt: 424.3 g/mol
InChI Key: PYWXWWDILDIPTA-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 2-chlorobenzylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The aromatic rings can undergo reduction under specific conditions.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

5-(4-Chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
  • 5-Chloro-2-(methylamino)phenyl]phenylmethanone

Uniqueness

5-(4-Chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H19Cl2NO2

Molecular Weight

424.3 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-4-hydroxy-3-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H19Cl2NO2/c1-15-6-8-16(9-7-15)21-22(17-10-12-19(25)13-11-17)27(24(29)23(21)28)14-18-4-2-3-5-20(18)26/h2-13,22,28H,14H2,1H3

InChI Key

PYWXWWDILDIPTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CC=CC=C4Cl)O

Origin of Product

United States

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